

N-Propylsulfamide: A Versatile Chemical Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-propylsulfamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-propylsulfamide is a crucial chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features and reactivity make it an essential component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of **N-propylsulfamide**, including its properties, synthesis, applications, and detailed experimental protocols.

Core Properties of N-Propylsulfamide

N-propylsulfamide is an organic compound featuring a sulfamide functional group substituted with a propyl group.^[1] It is a white to off-white crystalline powder, stable under standard conditions.^[2] The sulfamide moiety is a key structural component in various biologically active molecules and is often used as a bioisostere for sulfonamides, ureas, or carbamates.^[3]

Physicochemical Data

A summary of the key physical and chemical properties of **N-propylsulfamide** and its sodium salt are presented below for easy reference and comparison.

Property	N-Propylsulfamide	N-Propylsulfamide Sodium Salt	Reference
CAS Number	147962-41-2	1642873-03-7	[2][3]
Molecular Formula	C3H10N2O2S	C3H9N2NaO2S	[2][3]
Molecular Weight	138.19 g/mol	160.17 g/mol	[2][3]
Appearance	White to off-white crystalline powder	White to Off-White Solid	[2][4]
Melting Point	80-100 °C	122-124 °C (dec.)	[2][4]
Boiling Point (Predicted)	249.0 ± 23.0 °C	Not Available	[5]
Density (Predicted)	1.238 ± 0.06 g/cm3	Not Available	[5]
Solubility	Moderately soluble in water; soluble in ethanol and acetone.	Enhanced solubility in aqueous and polar protic solvents.	[2][3]
Storage	Sealed in dry, room temperature.	2-8°C Refrigerator	[6][7]

Synthesis of N-Propylsulfamide

The synthesis of **N-propylsulfamide** can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of n-propylamine with chlorosulfonyl isocyanate in the presence of a base to neutralize the hydrochloric acid byproduct.[3][5]

Experimental Protocol: Synthesis from n-Propylamine and Chlorosulfonyl Isocyanate

This protocol details a general procedure for the synthesis of **N-propylsulfamide**.

Materials:

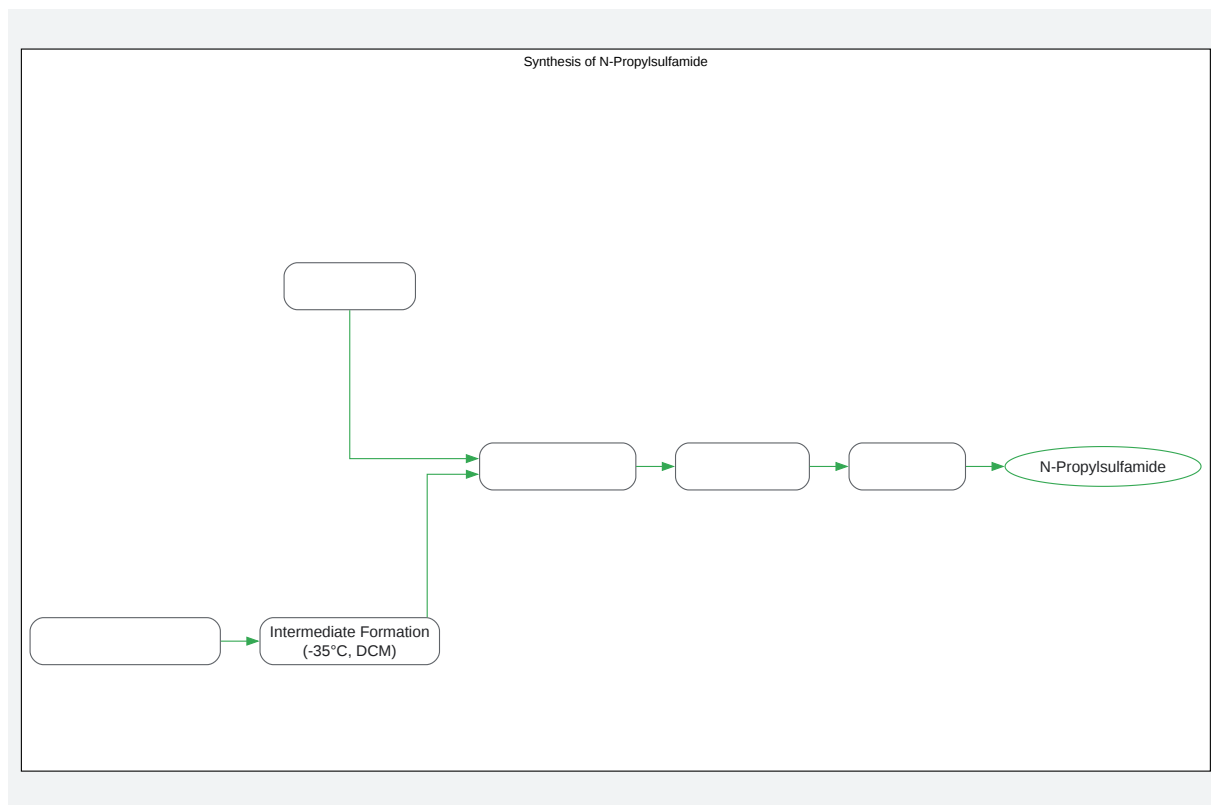
- Benzyl alcohol

- Chlorosulfonyl isocyanate
- Dichloromethane (DCM)
- n-Propylamine
- Triethylamine
- Water
- 33% Hydrochloric acid
- Tetrahydrofuran (THF)
- 10% Palladium on carbon (Pd/C)
- Dimethyl sulfoxide (DMSO)
- Celite

Procedure:

- Reaction Setup: In a reaction vessel, dissolve benzyl alcohol (1.0 eq.) in dichloromethane (DCM). Cool the solution to -35 °C.[5]
- Addition of Chlorosulfonyl Isocyanate: Slowly add chlorosulfonyl isocyanate (1.0 eq.) to the cooled solution over 30 minutes.[5]
- Addition of n-Propylamine and Triethylamine: In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM. Add this solution dropwise to the reaction mixture at -50 °C over 30 minutes.[5]
- Reaction Progression: Allow the reaction mixture to gradually warm to 20 °C and maintain this temperature for 2 hours.[5]
- Workup:
 - Wash the reaction mixture sequentially with water, 33% HCl, and water again.[5]

- Separate the organic and aqueous layers after warming the mixture to 30 °C.[5]
- Wash the organic layer with a mixture of triethylamine (1.0 eq.) and water, adjusting the pH to be greater than 5.[5]
- Hydrogenation (Removal of Benzyl Protecting Group):
 - Add tetrahydrofuran (THF) and 10% Pd/C catalyst to the organic layer.[5]
 - Conduct the hydrogenation reaction for 6 hours at 25 °C under a hydrogen pressure of 6 bar.[5]
- Isolation of Product:
 - Remove the catalyst by filtration through Celite.[5]
 - Remove the volatile solvent under reduced pressure.[5]
 - Dissolve the resulting product in dimethyl sulfoxide (DMSO). The DMSO solution of **N-propylsulfamide** is often used directly in subsequent reaction steps.[5]



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Caption: Workflow for the synthesis of **N-propylsulfamide**.

Key Application: Intermediate in Macitentan Synthesis

N-propylsulfamide is a documented and critical intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3][4] In this synthesis, **N-propylsulfamide** (or its potassium salt) undergoes a nucleophilic substitution reaction with a substituted pyrimidine derivative.[3][8]

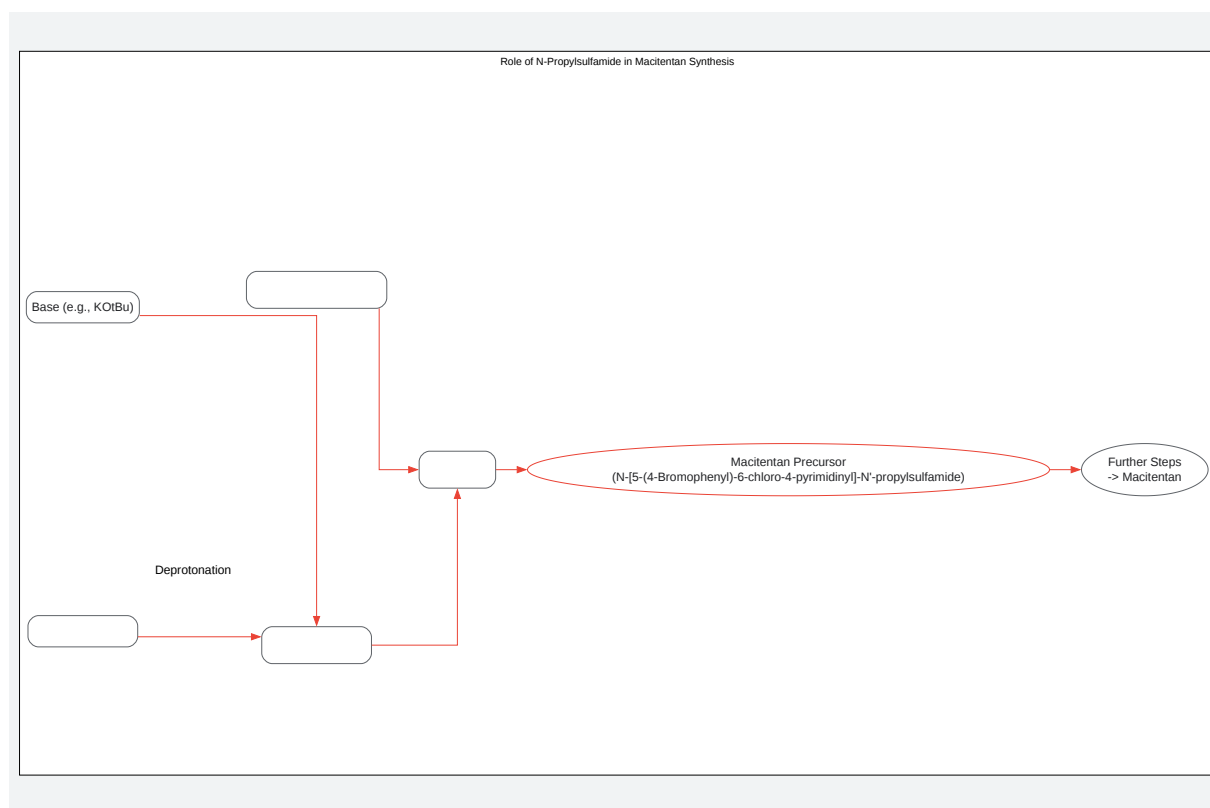
Reaction Pathway to a Macitentan Precursor

The synthesis involves the reaction of the potassium salt of **N-propylsulfamide** with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Experimental Steps:

- Formation of Potassium Salt: **N-propylsulfamide** is treated with a base such as potassium tert-butoxide in a solvent like DMSO to form the potassium salt of **N-propylsulfamide**.^[8]
- Condensation Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.^[8]
- Workup and Isolation: The reaction is quenched with water, and the product, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, is precipitated, filtered, and dried.^[8]

This intermediate is then further elaborated to yield Macitentan.^[8]



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Caption: Logical relationship in Macitentan precursor synthesis.

Biological Relevance of N-Propylsulfamide

Derivatives

While **N-propylsulfamide** itself is primarily a synthetic intermediate, its derivatives have shown interesting pharmacological properties. For instance, certain long-chain N-alkyl-N'-propyl-sulfamides, such as N-octadecyl-N'-propyl-sulfamide, have been identified as potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPAR α).^{[1][9]} PPAR α is a nuclear receptor that plays a significant role in lipid metabolism and energy homeostasis.^[1] Activation of PPAR α can lead to hypolipidemic effects, including a reduction in plasma triglycerides.^[1] This highlights the potential of the **N-propylsulfamide** scaffold in designing novel therapeutic agents targeting metabolic disorders.

Safety and Handling

N-propylsulfamide is harmful if swallowed.^{[3][10]} It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[11] In case of contact with eyes or skin, wash with plenty of water.^[11] For detailed safety information, refer to the Safety Data Sheet (SDS).^{[3][11]}

GHS Hazard Information:

- Pictogram: GHS07 (Irritant)^{[5][12]}
- Signal Word: Warning^{[5][10]}
- Hazard Statements: H302: Harmful if swallowed.^{[3][10]} H315: Causes skin irritation.^[3] H319: Causes serious eye irritation.^[3] H335: May cause respiratory irritation.^[3]
- Precautionary Statements: P264, P270, P301+P312, P330, P501.^{[5][10]}

Conclusion

N-propylsulfamide serves as a versatile and indispensable chemical intermediate in modern organic synthesis, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity, coupled with its crucial role as a building block for important drugs like Macitentan, underscore its significance. The exploration of its derivatives as biologically active molecules

further expands the potential applications of this valuable compound, making it a continued area of interest for researchers and drug development professionals.

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- To cite this document: BenchChem. [N-Propylsulfamide: A Versatile Chemical Intermediate for Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180247#n-propylsulfamide-as-a-versatile-chemical-intermediate]

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